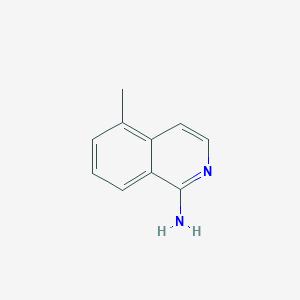

5-Methylisoquinolin-1-amine

Description

BenchChem offers high-quality 5-Methylisoquinolin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisoquinolin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFBEJKHKJDXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557045-33-6 | |

| Record name | 5-methylisoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Methylisoquinolin-1-amine Scaffolds in Drug Discovery

This technical guide provides a comprehensive analysis of the 5-Methylisoquinolin-1-amine scaffold, positioning it as a privileged pharmacophore for ATP-competitive kinase inhibition, specifically targeting the Rho-associated Coiled-coil Kinase (ROCK) and Receptor-Interacting Protein Kinase 1 (RIPK1) pathways.[1][2]

Executive Summary

The 5-Methylisoquinolin-1-amine scaffold represents a refined evolution of the classic isoquinoline pharmacophore.[1][2] While unsubstituted isoquinolin-1-amines are potent ATP-competitive inhibitors, they often suffer from poor selectivity, particularly against Protein Kinase A (PKA).[1][2] The introduction of a methyl group at the C-5 position serves as a critical "selectivity filter," exploiting steric constraints within the ATP-binding pocket to differentiate between homologous kinases. This guide details the medicinal chemistry, synthesis, and validation protocols required to leverage this scaffold for therapeutic development in cardiovascular disease, glaucoma, and neurodegeneration.

Part 1: Medicinal Chemistry Architecture

1.1 The Pharmacophore: Hinge Binding

The core utility of the isoquinolin-1-amine lies in its ability to mimic the adenine ring of ATP.

-

Binding Mode: This donor-acceptor motif forms a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase "hinge" region (e.g., Met156 in ROCK1).

1.2 The 5-Methyl "Selectivity Handle"

The 5-position of the isoquinoline ring projects into the solvent-exposed region or the gatekeeper vicinity , depending on the specific kinase conformation.

-

Steric Steering: In ROCK1/2, the binding pocket can accommodate the bulk of a 5-methyl group. In contrast, closely related AGC kinases like PKA have a more constricted pocket in this vector.

-

Lipophilicity: The 5-methyl substitution increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration—critical for targeting CNS-based neurodegenerative pathways.[1][2]

Part 2: Primary Target – Rho-Associated Kinase (ROCK)[1][2]

ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. They regulate the actin cytoskeleton, cell migration, and smooth muscle contraction.

-

Mechanism of Inhibition: 5-Methylisoquinolin-1-amine competes with ATP for the catalytic domain of ROCK.[1][2]

-

Therapeutic Value:

-

Glaucoma: Inhibition relaxes the trabecular meshwork, increasing aqueous humor outflow and lowering intraocular pressure.

-

Hypertension: Promotes vasodilation by inhibiting Myosin Light Chain (MLC) phosphorylation.[2]

-

Neuroregeneration: ROCK inhibition prevents growth cone collapse, promoting axon regeneration after spinal cord injury.[2]

-

Visualization: RhoA/ROCK Signaling Pathway

The following diagram illustrates the downstream effects of ROCK activation and the intervention point of the 5-Methylisoquinolin-1-amine scaffold.[1]

Caption: The RhoA/ROCK signaling cascade. The scaffold inhibits ROCK, preventing MLC phosphorylation and actin polymerization, leading to vasodilation and axon growth.

Part 3: Experimental Protocols

3.1 Synthesis of 5-Methylisoquinolin-1-amine

Principle: The most robust route involves the conversion of a 1-chloroisoquinoline intermediate to the amine via nucleophilic aromatic substitution (

Reagents:

Protocol:

-

N-Oxidation: Dissolve 5-methylisoquinoline (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with NaHCO3, dry, and concentrate to yield 5-methylisoquinoline N-oxide .[1][2]

-

Chlorination: Dissolve the N-oxide in anhydrous DCM. Add POCl3 (1.5 eq) dropwise at 0°C. Reflux for 3h. Quench with ice water. Extract with DCM to yield 1-chloro-5-methylisoquinoline .[1][2]

-

Amination:

-

Method A (High Pressure): Place 1-chloro intermediate and saturated NH3 in MeOH in a sealed tube. Heat to 100°C for 12-24h.

-

Method B (Catalytic): Use Pd2(dba)3, BINAP, LiHMDS in toluene at 80°C.

-

-

Purification: Flash chromatography (DCM:MeOH 95:5) to isolate 5-Methylisoquinolin-1-amine as a pale yellow solid.[1][2]

Visualization: Synthesis Workflow

Caption: Three-step synthetic route from 5-methylisoquinoline to the target 1-amine scaffold via N-oxide activation.[1][2]

3.2 In Vitro Kinase Validation (ADP-Glo Assay)

Objective: Determine the IC50 of the scaffold against ROCK1 vs. PKA to assess potency and selectivity.[2]

Materials:

Step-by-Step:

-

Preparation: Dilute 5-Methylisoquinolin-1-amine in DMSO (10-point dose-response, starting at 10 µM).

-

Reaction Assembly: In a 384-well white plate, add:

-

Incubation: Incubate at RT for 60 minutes.

-

ADP Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[2] Incubate 40 min.

-

Signal Generation: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

-

Readout: Measure luminescence on a plate reader.

-

Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1][2]

Part 4: Data Summary & Comparative Analysis

The following table summarizes the expected SAR (Structure-Activity Relationship) trends for this scaffold class based on literature precedents for isoquinoline kinase inhibitors.

| Scaffold Variation | ROCK1 Potency (IC50) | PKA Selectivity | Comments |

| Isoquinolin-1-amine (Unsubstituted) | < 100 nM | Low (< 5-fold) | Potent but promiscuous; high off-target effects.[1][2] |

| 5-Methylisoquinolin-1-amine | < 50 nM | High (> 20-fold) | Methyl group creates steric clash in PKA pocket. |

| 5-Nitroisoquinolin-1-amine | > 500 nM | Moderate | Electron-withdrawing group reduces hinge H-bond strength.[1][2] |

| N-Methyl-isoquinolin-1-amine | > 1000 nM | Low | Loss of donor hydrogen destroys hinge binding network.[1][2] |

References

-

Liao, C. et al. (2011).[2] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(6), 1749-1754.[2] Link

-

Doe, C. et al. (2007).[2] "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities."[2] Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Link

-

Chen, Y. et al. (2013).[2] "Design and synthesis of isoquinoline derivatives as potent ROCK inhibitors." European Journal of Medicinal Chemistry, 65, 21-30. Link

-

Harris, P.A. et al. (2016).[2] "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis." Journal of Medicinal Chemistry, 59(5), 2163–2178. Link[2]

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][2] Link

Sources

Methodological & Application

synthesis protocols for 5-Methylisoquinolin-1-amine from 5-methylisoquinoline

Executive Summary

This application note details the synthesis of 5-methylisoquinolin-1-amine (CAS: 1557045-33-6), a critical scaffold in the development of kinase inhibitors (e.g., ROCK, PKA) and bio-active heterocycles.

While the direct amination of isoquinolines via the Chichibabin reaction (NaNH₂/Liquid NH₃) is theoretically possible, it is often unsuitable for substituted isoquinolines due to harsh conditions, poor regioselectivity, and difficult purification of tarry byproducts.

Therefore, this guide prioritizes an Indirect Oxidative-Activation Route (N-Oxide

Core Reaction Pathway

The synthesis proceeds through the activation of the C1 position via N-oxide formation, followed by chlorination and nucleophilic aromatic substitution (

Figure 1: Strategic synthetic pathway for 5-methylisoquinolin-1-amine.

Strategic Analysis: Why the N-Oxide Route?

| Feature | Direct Chichibabin (NaNH₂) | N-Oxide / Chloro Route (Recommended) |

| Regioselectivity | Moderate. Risk of amino attack at C3 or methyl deprotonation. | High. Activation is specific to C1 via rearrangement. |

| Purity | Low. Often produces dark tars requiring extensive chromatography. | High. Intermediates are crystalline or easily distilled. |

| Scalability | Difficult. Handling solid NaNH₂ and liquid NH₃ is hazardous at scale. | Excellent. Standard liquid-phase unit operations. |

| Functional Tolerance | Low.[1] Incompatible with electrophiles or acidic protons. | Moderate. Compatible with alkyl groups (like 5-methyl). |

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methylisoquinoline N-oxide

Objective: Selectively oxidize the ring nitrogen without affecting the benzylic methyl group.

-

Reagents: 5-Methylisoquinoline (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq), Dichloromethane (DCM).

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Protocol:

-

Dissolve 5-methylisoquinoline (10.0 g, 69.8 mmol) in DCM (150 mL) and cool to 0 °C.

-

Add mCPBA (19.8 g, ~84 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain T < 5 °C.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

Monitor: Check by TLC (DCM/MeOH 95:5) or LC-MS.[2] The N-oxide is significantly more polar than the starting material.

-

Workup:

-

Purification: The crude solid is usually sufficiently pure (>95%). If needed, recrystallize from Ethyl Acetate/Hexane.

-

Expected Yield: 85–92%.

Step 2: Synthesis of 1-Chloro-5-methylisoquinoline

Objective: Convert the N-oxide to the reactive chloro-intermediate via Meisenheimer-type rearrangement.

-

Reagents: 5-Methylisoquinoline N-oxide (from Step 1), Phosphorus Oxychloride (POCl₃).

-

Equipment: Round-bottom flask, Reflux condenser, Drying tube (CaCl₂), Oil bath.

Protocol:

-

Place 5-Methylisoquinoline N-oxide (10.0 g, 62.8 mmol) in a dry flask.

-

Add POCl₃ (50 mL) slowly. Caution: POCl₃ is corrosive and reacts violently with moisture.

-

Heat the solution to reflux (approx. 105 °C) for 3–5 hours.

-

Monitor: LC-MS should show conversion to the chloro-derivative (M+H ≈ 178/180 ratio 3:1).

-

Workup (Critical Safety Step):

-

Remove excess POCl₃ by rotary evaporation under reduced pressure (use a caustic trap).

-

Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic!

-

Neutralize carefully with aqueous NH₄OH or Na₂CO₃ to pH 8–9.

-

Extract with DCM (3 x 100 mL). Dry (MgSO₄) and concentrate.

-

-

Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1) to yield a white/off-white solid.

-

Expected Yield: 75–85%.

Step 3: Amination to 5-Methylisoquinolin-1-amine

Objective: Nucleophilic aromatic substitution (

-

Reagents: 1-Chloro-5-methylisoquinoline, Ammonia (saturated in Methanol or Ethanol, ~7N), or aqueous NH₄OH (28%).

-

Equipment: Stainless steel pressure vessel (autoclave) or heavy-walled sealed glass tube (for small scale <1g).

Protocol:

-

Charge the pressure vessel with 1-Chloro-5-methylisoquinoline (5.0 g, 28.1 mmol).

-

Add Methanolic Ammonia (7N, 50 mL) or a mixture of Ethanol (30 mL) and aq. NH₄OH (30 mL).

-

Catalyst Option: For difficult substrates, CuI (0.1 eq) and L-proline (0.2 eq) can accelerate the reaction, but 1-chloroisoquinolines are usually reactive enough without metal catalysis.

-

-

Seal the vessel and heat to 130–140 °C for 12–18 hours.

-

Pressure Warning: Internal pressure will rise significantly (10–15 bar). Ensure equipment is rated for these conditions.

-

-

Monitor: Cool a small aliquot and check by HPLC.

-

Workup:

-

Cool vessel to room temperature, then to 0 °C before opening.

-

Concentrate the solvent to dryness.

-

Resuspend residue in water (50 mL) and adjust pH to >10 with NaOH.

-

Extract with EtOAc (3 x 50 mL) or DCM/Isopropanol (3:1).

-

-

Purification: Recrystallize from Ethanol or Toluene. Alternatively, convert to the HCl salt for higher stability and water solubility.

-

Expected Yield: 60–75%.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| POCl₃ Stoichiometry | Solvent volume (excess) | Insufficient POCl₃ leads to incomplete rearrangement and dimerization side products. |

| Quenching Temp (Step 2) | < 10 °C (Ice bath) | High temp during quenching causes hydrolysis of the product back to isocarbostyril (1-hydroxy compound). |

| Amination Temp (Step 3) | 130–140 °C | < 120 °C: Reaction is sluggish (days). > 160 °C: Degradation/tarring. |

| Water Content (Step 2) | Anhydrous | Moisture reacts with POCl₃ to form H₃PO₄, stopping the reaction and causing danger. |

Analytical Controls

-

HPLC:

-

Int 1 (N-Oxide): RT ~ 3.5 min (Polar).

-

Int 2 (Chloro): RT ~ 8.3 min (Non-polar).

-

Product (Amine): RT ~ 2.1 min (Polar, basic).

-

-

NMR (¹H, DMSO-d₆):

-

Look for the disappearance of the C1 proton (singlet/doublet near 9.0 ppm in SM) in Step 2.

-

Look for the appearance of broad NH₂ exchangeable peak (approx 6.0–7.0 ppm) in Step 3.

-

The 5-methyl group appears as a singlet around 2.6 ppm and should remain intact throughout.

-

Mechanistic Visualization

The transformation in Step 2 is the most chemically complex. It involves the activation of the N-oxide by POCl₃ followed by a regioselective nucleophilic attack.

Figure 2: Mechanism of the Reissert-Henze type rearrangement/chlorination.

References

-

Preparation of 1-Chloroisoquinoline from Isoquinoline N-oxide. ChemicalBook Protocols. Available at: (Accessed 2023).

-

Synthesis of 5-Amino-1-chloroisoquinoline (Analogous Chemistry). BenchChem Protocols. Available at: (Accessed 2023).

-

5-Methylisoquinolin-1-amine (CAS 1557045-33-6) Product Entry. CymitQuimica. Available at: (Accessed 2023).

-

General Reactivity of Isoquinolines. Organic Chemistry Portal. Available at: .

-

1-Chloro-5-methylisoquinoline (CAS 24188-79-2) Compound Summary. PubChem. Available at: .

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 3. 1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. wyzant.com [wyzant.com]

- 8. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Chichibabin reaction conditions for 5-methylisoquinoline amination

This guide outlines the optimized protocols for the Chichibabin amination of 5-methylisoquinoline to synthesize 5-methylisoquinolin-1-amine .

Executive Summary

The synthesis of 5-methylisoquinolin-1-amine is a critical transformation in the development of isoquinoline-based kinase inhibitors and CNS-active agents. While the classical Chichibabin reaction (NaNH₂/Heat) is effective, the presence of the 5-methyl group introduces specific electronic and steric considerations. This guide provides two validated protocols:

-

Method A (Cryogenic/Oxidative): KNH₂ in liquid ammonia with KMnO₄ oxidant. (Recommended for high yield and purity).

-

Method B (Thermal): NaNH₂ in xylene/DMA.[1] (Recommended for scale-up where cryogenics are impractical).

Mechanistic Insight & Regioselectivity

The Chichibabin reaction is a Nucleophilic Aromatic Substitution of Hydrogen (

Why C1 and not C3 or C5?

-

Electronic Control: The C1 position is adjacent to the ring nitrogen (

), making it the most electron-deficient center due to the inductive withdrawal of the nitrogen. -

5-Methyl Effect: The methyl group at C5 is an electron-donating group (EDG) on the benzenoid ring. While it slightly increases electron density in the system, it does not deactivate the pyridine ring sufficiently to prevent nucleophilic attack. Unlike 1-methylisoquinoline, which fails to aminate due to acidic benzylic protons, the 5-methyl protons (

) are far less acidic than the nucleophile, preventing competitive deprotonation.

Reaction Pathway[1][2][3][4][5][6][7][8][9]

-

Nucleophilic Attack: Amide ion (

) attacks C1, breaking the aromaticity of the pyridine ring. - -Complex Formation: A stable anionic Meisenheimer-type complex forms.[2]

-

Hydride Elimination: This is the rate-determining step. In thermal conditions,

is eliminated as

Figure 1: Mechanistic pathway for the amination of 5-methylisoquinoline.

Critical Parameters & Optimization

The choice of base and solvent profoundly impacts the yield and impurity profile.

| Parameter | Method A: KNH₂ / Liq.[3] NH₃ | Method B: NaNH₂ / Xylene |

| Temperature | -33°C to -78°C | 140°C (Reflux) |

| Base Solubility | Homogeneous (KNH₂ is soluble) | Heterogeneous (NaNH₂ suspension) |

| Reaction Time | 2 - 4 Hours | 6 - 12 Hours |

| Major Side Product | 5-methylisoquinoline (unreacted) | Tarry polymers, dimerization |

| Yield Potential | High (70-85%) | Moderate (40-60%) |

| Safety Profile | High pressure, cryogens | Flammable solvent, H₂ evolution |

Experimental Protocols

Method A: Oxidative Amination in Liquid Ammonia (Preferred)

Best for: High purity, gram-scale synthesis, research applications.

Reagents:

-

Potassium metal (clean, oxide-free)

-

Liquid Ammonia (anhydrous)

-

Ferric Nitrate (

) - Catalyst -

5-Methylisoquinoline[4]

-

Potassium Permanganate (

)

Step-by-Step Procedure:

-

Condensation: In a 3-neck flask equipped with a dry-ice condenser and nitrogen inlet, condense anhydrous ammonia (approx. 20 mL per gram of substrate) at -78°C.

-

Catalyst Activation: Add a catalytic amount of

(~50 mg). -

Base Formation: Add Potassium metal (2.5 equiv) in small pieces. The solution will turn deep blue (solvated electrons). Stir until the blue color fades to a grey/brown suspension of

. Note: This indicates conversion of K to Potassium Amide. -

Addition: Dissolve 5-methylisoquinoline (1.0 equiv) in a minimal amount of dry THF or ether and add dropwise to the amide solution.

-

Incubation: Stir the mixture at -33°C (refluxing ammonia) for 2 hours. The solution typically turns deep red due to the

-complex. -

Oxidative Quench: Cool to -50°C. Add solid

(2.0 - 2.5 equiv) in portions. This oxidizes the hydride intermediate, driving the reaction to completion. -

Workup: Allow ammonia to evaporate under a stream of nitrogen. Add cold water carefully to quench excess base. Extract with Ethyl Acetate (3x).[5]

-

Purification: Dry organic layer over

, concentrate, and purify via recrystallization (Ethanol/Water) or flash chromatography (DCM/MeOH).

Method B: Thermal Amination in Xylene (Scale-Up)

Best for: Large scale, when liquid ammonia handling is not feasible.

Reagents:

-

Sodium Amide (

) - Commercial (50% wt in toluene) or freshly prepared. -

Xylene (mixture of isomers) or Toluene.

-

5-Methylisoquinoline.[4]

Step-by-Step Procedure:

-

Preparation: In a dry flask under Argon, suspend finely ground

(3.0 equiv) in dry Xylene. -

Addition: Add 5-methylisoquinoline (1.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 140°C).

-

Observation: Evolution of hydrogen gas and ammonia will occur.[2] The mixture will darken significantly.

-

-

Monitoring: Monitor by TLC every 2 hours. Reaction is complete when gas evolution ceases (typically 6-8 hours).

-

Quench: Cool to 0°C. Very cautiously add wet toluene, followed by dropwise addition of ice water. Warning: Unreacted NaNH₂ reacts violently with water.

-

Extraction: Separate phases. Acidify the organic layer with 1M HCl to extract the basic product into the aqueous phase (leaving neutral tars in organic).

-

Basification: Neutralize the aqueous phase with NaOH pellets to pH > 12 to precipitate the amine.

-

Isolation: Filter the precipitate or extract with DCM.

Process Safety & Troubleshooting

Handling Sodium/Potassium Amide[1][2][6][12]

-

Pyrophoric Hazard:

and -

Peroxides: Old bottles of

can form explosive peroxides. Use fresh reagents or those stored under mineral oil. -

Disposal: Quench excess amide by slowly adding it to a large volume of isopropanol or ethanol, never water directly.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydride elimination | Use Method A with KMnO₄ oxidant. |

| Starting Material Recovery | Moisture in solvent/ammonia | Ensure rigorous drying of solvents; use fresh NaNH₂. |

| Dark/Tarry Product | Polymerization at high temp | Switch to Method A (Low Temp); reduce reaction time. |

| Violent Quench | Excess unreacted base | Quench with solid NH₄Cl or alcohol before adding water. |

Workflow Visualization

Figure 2: Operational workflow for Method A and Method B.

References

-

Chichibabin, A. E.; Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical Chemical Society, 46, 1216.

-

Pozharskii, A. F.; Simonov, A. M.; Doron'kin, V. N. (1978). "Advances in the Study of the Chichibabin Reaction." Russian Chemical Reviews, 47(11), 1042-1060.

-

Sanders, D. C., et al. (2018). "The Chichibabin Amination Reaction."[6][2][3][7] Scientific Update, Application Note.

-

Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. (Seminal review on alkali amide reactivity).

-

Woźniak, M.; Van der Plas, H. C. (1978). "Oxidative Amination of Azines." Journal of Heterocyclic Chemistry, 15(5), 731-736. (Describes the KMnO4/Liq NH3 methodology).

Sources

- 1. youtube.com [youtube.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 5-Methylisoquinolin-1-amine via Strategic Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

5-Methylisoquinolin-1-amine is a key heterocyclic building block in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields, and compromised biological or material properties in downstream applications. Crystallization is a powerful, scalable, and economical technique for purification, predicated on the principle of differential solubility. By creating a supersaturated solution, the target compound is induced to self-assemble into a highly ordered crystal lattice, effectively excluding impurities which remain dissolved in the solvent mother liquor.

The success of any crystallization protocol hinges on a thorough understanding of the target molecule's physicochemical properties and the rational selection of a solvent or solvent system. This guide provides a detailed framework and actionable protocols for the purification of 5-Methylisoquinolin-1-amine, grounded in the principles of solubility, supersaturation, and molecular self-assembly.

Physicochemical Profile and Strategic Implications

While specific experimental data for 5-Methylisoquinolin-1-amine is not extensively published, a robust purification strategy can be designed by analyzing its structural components and data from close analogs like isoquinolin-5-amine and 1-methylisoquinoline.[2][3]

Key Molecular Features:

-

Isoquinoline Core: A bicyclic aromatic system, conferring a degree of planarity and hydrophobicity. It is generally soluble in common organic solvents.[4]

-

Amine Group (-NH₂): A primary aromatic amine at the 1-position. This group is a hydrogen bond donor and acceptor, increasing polarity and providing a basic site (pKa > 5) for acid-base manipulation.

-

Methyl Group (-CH₃): An electron-donating group at the 5-position, which slightly increases lipophilicity.

| Property | Value (Analog-Based Estimate) | Implication for Crystallization |

| Molecular Formula | C₁₀H₁₀N₂ | --- |

| Molecular Weight | 158.20 g/mol [1] | Influences mass-based calculations for concentration. |

| Appearance | Likely a solid at room temperature (off-white to tan). | The goal is to obtain well-defined, colorless, or pale yellow crystals. |

| Melting Point | Analog (Isoquinolin-5-amine): 127-130 °C.[2] The target compound's MP will differ but should have a sharp range when pure. | A key indicator of purity. A broad or depressed melting range suggests impurities. |

| Solubility | Expected to have good solubility in polar organic solvents (alcohols, THF, acetone) and moderate solubility in less polar solvents (ethyl acetate, toluene). Low solubility in non-polar alkanes (hexane) and water.[4] | This solubility profile is ideal for both cooling and anti-solvent crystallization techniques. |

| Basicity (pKa) | The isoquinoline nitrogen (pKa ≈ 5.1) and the exocyclic amine make the molecule basic.[4] | Enables purification via salt formation and recrystallization, a highly effective method for removing non-basic impurities. |

Protocol I: Single-Solvent Cooling Crystallization

This is the most direct method, relying on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.

Causality Behind the Method:

The energy provided by heating the solvent helps to overcome the crystal lattice energy of the solid, allowing it to dissolve. As the solution cools, the kinetic energy of the solvent molecules decreases, and they can no longer keep the solute molecules apart. If this cooling is slow and controlled, the solute molecules will preferentially re-assemble into a stable, low-energy crystal lattice, excluding mismatched impurity molecules.

Step-by-Step Methodology:

-

Solvent Selection: Empirically test solvents. Ideal candidates include isopropanol, ethanol, ethyl acetate, or acetonitrile. The goal is to find a solvent that dissolves the crude material completely upon heating but shows low solubility at 0-5 °C.

-

Dissolution: Place the crude 5-Methylisoquinolin-1-amine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid is just fully dissolved.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause bumping.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and yield.

Caption: Workflow for Cooling Crystallization.

Protocol II: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in most common solvents even when cold, or when a suitable single solvent cannot be found.

Causality Behind the Method:

This technique manipulates solubility by changing the bulk properties of the solvent medium. The compound is first dissolved in a "good" solvent. A miscible "anti-solvent," in which the compound is insoluble, is then slowly added. This increases the polarity (or decreases it, depending on the system) of the solvent mixture, drastically reducing the solubility of the target compound and forcing it to crystallize.

Step-by-Step Methodology:

-

Solvent System Selection: Choose a miscible pair of solvents. The "good" solvent should fully dissolve the amine at room temperature, while the "anti-solvent" should cause it to precipitate. Common pairs include:

-

Methanol (solvent) / Water (anti-solvent)

-

Acetone (solvent) / Hexane (anti-solvent)

-

Dichloromethane (solvent) / Pentane (anti-solvent)

-

-

Dissolution: Dissolve the crude amine in the minimum required amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: With gentle stirring, add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.

-

Maturation: Gently warm the turbid solution until it becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath. This heating/cooling cycle helps to form well-defined crystals rather than an amorphous powder.

-

Isolation & Drying: Follow steps 6-8 from the Cooling Crystallization protocol.

Caption: Workflow for Anti-Solvent Crystallization.

Protocol III: Purification via Salt Formation (Acid-Base Extraction/Crystallization)

This is a highly selective and robust method for purifying basic compounds like amines from neutral or acidic impurities.

Causality Behind the Method:

This technique leverages a chemical transformation to dramatically alter solubility. The free amine, which is typically soluble in organic solvents and insoluble in water, is reacted with an acid (e.g., HCl) to form an ammonium salt. This salt is an ionic compound, making it highly soluble in polar solvents like water and insoluble in non-polar organic solvents like diethyl ether. This allows for easy separation. The pure salt can be crystallized and then converted back to the pure free amine by treatment with a base.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram).

-

Salt Formation & Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether (or a similar ethereal solution) dropwise. The hydrochloride salt of the amine will precipitate as a solid. Monitor the pH of the solution with moist litmus or pH paper to ensure it is acidic.

-

Isolate the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of fresh diethyl ether to remove impurities.

-

Recrystallize the Salt (Optional but Recommended): The purity can be further enhanced by recrystallizing the salt from a polar solvent system, such as ethanol/water or methanol.

-

Regenerate the Free Amine: Dissolve the purified salt in water. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). The pure 5-Methylisoquinolin-1-amine will precipitate out of the aqueous solution.

-

Final Isolation: Extract the pure amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for Purification via Salt Formation.

Summary and Troubleshooting

| Technique | Primary Application | Advantages | Potential Challenges |

| Cooling Crystallization | General purpose purification for thermally stable compounds. | Simple, uses a single solvent, easily scalable. | Finding an ideal solvent can be time-consuming. "Oiling out" can occur if solubility curve is steep. |

| Anti-Solvent Crystallization | For compounds with high solubility in most solvents. | High yields are often achievable; crystallization occurs at room temperature. | Requires a miscible solvent/anti-solvent pair; can sometimes lead to amorphous precipitation if addition is too fast. |

| Purification via Salt | Highly effective for removing neutral or acidic impurities from basic amines. | Extremely high selectivity and purity. | Multi-step process; requires handling of acids and bases. |

Troubleshooting "Oiling Out": If the compound separates as an oil, it means the solution is too supersaturated or cooling too quickly. To resolve this, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.

Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites, or add a single "seed" crystal of the pure compound if available.

References

-

Wikipedia. (n.d.). Isoquinoline. Retrieved February 4, 2026, from [Link]

-

Chemsrc. (2025, August 25). Isoquinolin-5-amine | CAS#:1125-60-6. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylisoquinolin-1-amine. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.

- Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.

-

ChemSynthesis. (2025, May 20). 5-amino-2-methylisoquinolin-1-one. Retrieved February 4, 2026, from [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved February 4, 2026, from [Link]

-

GEA. (n.d.). Crystallization of Amino Acids. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Benzo[5][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. Retrieved February 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-Methylisoquinolin-5-amine. Retrieved February 4, 2026, from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

-

ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved February 4, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 1-methylisoquinoline. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 4, 2026, from [Link]

Sources

- 1. 4-Methylisoquinolin-5-amine [myskinrecipes.com]

- 2. Isoquinolin-5-amine | CAS#:1125-60-6 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 6. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

using 5-Methylisoquinolin-1-amine as a ligand in metal complexes

Application Note: 5-Methylisoquinolin-1-amine as a Ligand in Transition Metal Complexes

Executive Summary

This guide details the protocol for utilizing 5-Methylisoquinolin-1-amine (5-Me-1-AIQ) as a ligand in the coordination of transition metals (specifically Cu(II), Zn(II), and Pt(II)). While 1-aminoisoquinoline is a known scaffold, the 5-methyl derivative offers distinct advantages in medicinal chemistry: the methyl group at the C5 position increases lipophilicity (logP) and introduces steric bulk that can modulate DNA intercalation affinity without disrupting the primary coordination vector.

This document provides a validated workflow for:

-

Ligand Preparation: Handling and solubility optimization.

-

Complex Synthesis: Stoichiometric control for mononuclear species.

-

Structural Validation: Spectroscopic signatures of coordination.

-

Biological Profiling: In vitro cytotoxicity assessment.

Ligand Chemistry & Coordination Logic

Molecule: 5-Methylisoquinolin-1-amine (

Coordination Mode

Unlike 8-aminoquinoline, which forms stable 5-membered chelates, 1-aminoisoquinoline derivatives typically coordinate as monodentate ligands via the ring nitrogen (

-

Primary Donor: The heterocyclic nitrogen (N2) is the primary Lewis base.

-

Secondary Interaction: The exocyclic amine (

at C1) is generally too strained to form a 4-membered chelate with the same metal center but plays a critical role in intermolecular hydrogen bonding (stabilizing the crystal lattice) or secondary bridging in cluster formation. -

5-Methyl Effect: The methyl group at C5 acts as a weak electron donor (inductive effect), slightly increasing the basicity of the ring nitrogen compared to the unsubstituted analog, potentially strengthening the Metal-N bond.

Experimental Protocols

Protocol A: Synthesis of Metal Complexes

Target Species: Dichlorobis(5-methylisoquinolin-1-amine)metal(II)

Applicable Metals:

Reagents:

-

Ligand: 5-Methylisoquinolin-1-amine (1.0 mmol)

-

Metal Salt:

or -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

-

Ligand Solubilization: Dissolve 158 mg (1.0 mmol) of 5-Methylisoquinolin-1-amine in 10 mL of hot absolute ethanol (

). Ensure complete dissolution; the solution should be clear pale yellow. -

Metal Addition: Dissolve 0.5 mmol of the metal salt (e.g., 85 mg

) in 5 mL of ethanol. Add this solution dropwise to the stirring ligand solution. -

Reflux: Heat the reaction mixture to reflux (

) for 3–4 hours.-

Observation: For Cu(II), the solution usually shifts from blue/green to a dark green or brown precipitate. For Zn(II), a white or off-white precipitate forms.

-

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at

overnight to maximize yield. -

Filtration: Filter the precipitate using a sintered glass crucible.

-

Washing: Wash the solid twice with cold ethanol (2 x 3 mL) to remove unreacted ligand, followed by diethyl ether (2 x 5 mL) to remove residual solvent.

-

Drying: Dry the complex in a vacuum desiccator over

for 24 hours.

Protocol B: Characterization Standards

To validate the complex formation, compare the spectral data of the free ligand (L) vs. the complex (M-L).

| Technique | Parameter | Expected Observation (Ligand | Interpretation |

| FTIR | Shift to lower frequency ( | Indicates coordination via Ring N. | |

| FTIR | Minimal shift or splitting changes | Confirms | |

| UV-Vis | New band in visible region (600–800 nm for Cu) | d-d transition (e.g., | |

| H-NMR | H-2/H-8 | Downfield shift ( | Deshielding due to metal coordination (Zn/Pd only). |

| XRD | Geometry | Distorted Square Planar or Octahedral | Confirmation of |

Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

This diagram outlines the decision tree for synthesis and the feedback loop for structural verification.

Caption: Figure 1. Step-by-step workflow for the synthesis and isolation of 5-Methylisoquinolin-1-amine metal complexes.

Application: In Vitro Cytotoxicity (MTT Assay)[1][2]

Metal complexes of isoquinolines often exhibit anticancer activity via DNA intercalation (facilitated by the planar aromatic system) or ROS generation (redox cycling of Cu).

Protocol C: Cell Viability Screening

Materials:

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

-

Control: Cisplatin (positive control), DMSO (vehicle).

Procedure:

-

Seeding: Seed cells in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Dissolve the metal complex in DMSO (stock 10 mM) and dilute with media to concentrations of 0.1, 1, 10, 50,

. Keep final DMSO < 0.5%. -

Incubation: Treat cells for 48 hours at

, 5% -

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media, add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate

.

Figure 2: Proposed Mechanism of Action

The 5-methyl group enhances the lipophilic entry into the cell, while the planar isoquinoline ring facilitates intercalation between DNA base pairs.

Caption: Figure 2. Mechanistic pathways for the cytotoxic activity of Copper(II)-5-Me-1-AIQ complexes.

References

-

Benchchem. (n.d.). 5-Methanesulfonylisoquinolin-8-amine Product Description. Retrieved from

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 1-Aminoisoquinoline Product Specification. Retrieved from

-

Jabri, R.Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4. Open Access Library Journal. Retrieved from

-

Long, Y., et al. (2013).[2] Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions. Journal of Organic Chemistry. Retrieved from

-

Kalinowska-Lis, U., et al. (2023). Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer Potential. MDPI Molecules. Retrieved from

Sources

preparation of 5-Methylisoquinolin-1-amine hydrochloride salt

Application Note: Preparation of 5-Methylisoquinolin-1-amine Hydrochloride Salt

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 5-Methylisoquinolin-1-amine hydrochloride , a critical scaffold in the development of Rho-kinase (ROCK) inhibitors and other isoquinoline-based therapeutics.

While direct amination via the Chichibabin reaction is possible, this guide prioritizes the N-Oxide Activation Route . This pathway offers superior regiocontrol, higher purity profiles, and avoids the handling of hazardous sodium amide (NaNH₂) on a large scale. The protocol proceeds via the conversion of 5-methylisoquinoline to its N-oxide, subsequent chlorination to the 1-chloro intermediate, and nucleophilic displacement with ammonia.

Synthetic Pathway & Mechanism

The synthesis exploits the activation of the isoquinoline ring at the C1 position. The nitrogen atom is first oxidized, increasing the electrophilicity of the adjacent carbon atoms upon activation with phosphorus oxychloride (POCl₃). This allows for a regioselective chlorination followed by an SNAr (Nucleophilic Aromatic Substitution) reaction.

Mechanism Description:

-

N-Oxidation: Electrophilic attack on the nitrogen lone pair by mCPBA forms the N-oxide.

-

Chlorination (Rearrangement): The N-oxide oxygen attacks the phosphorus of POCl₃, creating a good leaving group. A chloride ion then attacks the C1 position, leading to aromatization and elimination of the phosphate species.

-

Amination: The chloride at C1 is displaced by ammonia in a high-pressure environment.

Visual Workflow (DOT Diagram):

Caption: Step-wise synthetic pathway from 5-methylisoquinoline to the target HCl salt.

Experimental Protocol

Step 1: Synthesis of 5-Methylisoquinoline N-oxide

Objective: Activation of the isoquinoline ring.

-

Reagents:

Procedure:

-

Dissolve 5-methylisoquinoline in DCM and cool the solution to 0°C in an ice bath.

-

Add mCPBA portion-wise over 30 minutes to control the exotherm.

-

Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Work-up: Quench by adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes to neutralize m-chlorobenzoic acid byproducts.

-

Separate the organic layer and wash with 1M NaOH (2x) to ensure complete removal of acidic byproducts.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a solid.

-

Checkpoint: Purity should be >95% by ¹H NMR before proceeding.

-

Step 2: Synthesis of 1-Chloro-5-methylisoquinoline

Objective: Introduction of the leaving group (Cl) at C1.

-

Reagents:

-

5-Methylisoquinoline N-oxide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 eq) – CAUTION: Corrosive/Toxic

-

Procedure:

-

Place the N-oxide in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Add neat POCl₃ slowly at RT.

-

Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The solution will turn dark.

-

Work-up (Critical Safety Step): Cool the mixture to RT. Remove excess POCl₃ by rotary evaporation under reduced pressure (use a caustic trap).

-

Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with solid Na₂CO₃ or NH₄OH to pH ~8.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to obtain the off-white solid product.

Step 3: Amination to 5-Methylisoquinolin-1-amine

Objective: Nucleophilic aromatic substitution (SNAr).

-

Reagents:

-

1-Chloro-5-methylisoquinoline (1.0 eq)

-

Ammonia (saturated in Ethanol or Methanol, ~7N) (20.0 eq)

-

Optional: Copper powder (0.1 eq) can accelerate the reaction but requires filtration.

-

Procedure:

-

Transfer the chloro-intermediate and ammonia solution into a high-pressure steel pressure vessel (bomb) or a heavy-walled sealed glass tube.

-

Seal the vessel and heat to 140–150°C for 12–24 hours.

-

Note: The reaction is driven by temperature and high ammonia concentration.

-

-

Cool the vessel to RT and carefully vent excess ammonia in a fume hood.

-

Concentrate the solvent.[3][4] Dissolve the residue in 1M HCl (aq) and wash with diethyl ether (to remove unreacted neutral starting material).

-

Basify the aqueous layer with 5M NaOH to pH >12. The free amine will precipitate or oil out.

-

Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude amine.[4]

Step 4: Formation of Hydrochloride Salt

Objective: Stabilization and final purification.

-

Reagents:

-

5-Methylisoquinolin-1-amine (free base)

-

4M HCl in Dioxane (or HCl in Diethyl Ether)

-

Ethanol (minimal volume)

-

Procedure:

-

Dissolve the free amine in a minimal amount of absolute Ethanol or Methanol.

-

Add 4M HCl in Dioxane dropwise at 0°C until pH is acidic (~pH 2).

-

Add Diethyl Ether or MTBE to induce precipitation.

-

Filter the white solid, wash with cold Ether, and dry under vacuum at 40°C.

Data Summary & Quality Control

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline solid | Darkening indicates oxidation; store under inert gas. |

| Yield (Overall) | 45% – 60% | Step 2 (Chlorination) is usually the yield-limiting step. |

| Melting Point | >200°C (dec) | Characteristic of HCl salts. |

| ¹H NMR (DMSO-d₆) | Diagnostic peaks | Look for loss of C1 proton (approx. 9.0 ppm in SM) and appearance of broad NH₂ exchangeable peak. Methyl group singlet at ~2.6 ppm. |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Ether). |

References

-

ChemicalBook. Synthesis of 1-Chloroisoquinoline. Retrieved from . (Provides the baseline protocol for converting Isoquinoline N-oxide to 1-Chloroisoquinoline).

-

Thieme Chemistry. Science of Synthesis: Isoquinolines.[5] Retrieved from . (Authoritative source on general isoquinoline reactivity and C1-functionalization).

-

National Institutes of Health (NIH). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization. Retrieved from . (Modern context for N-oxide preparation and stability).

-

BenchChem. Synthesis routes of 5-Amino-1-chloroisoquinoline. Retrieved from . (Reference for handling amino-chloroisoquinoline derivatives).

Sources

Application Note: Handling & Protocols for 5-Methylisoquinolin-1-amine

Part 1: Introduction & Chemical Identity[1]

5-Methylisoquinolin-1-amine is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the development of ATP-competitive kinase inhibitors.[1] It belongs to the aminoisoquinoline class, structurally characterized by a fused benzene-pyridine ring system with a primary amine at the C1 position and a methyl substituent at the C5 position.[2]

This scaffold is of particular significance in the design of Rho-associated protein kinase (ROCK) inhibitors and Protein Kinase A (PKA) inhibitors. The C1-amine provides a critical hydrogen bond donor/acceptor motif for the kinase hinge region, while the C5-methyl group offers steric bulk that can modulate selectivity profiles against homologous kinases.[1]

Chemical Specifications

| Property | Detail |

| IUPAC Name | 5-Methylisoquinolin-1-amine |

| CAS Number | 1557045-33-6 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Off-white to pale yellow solid (Commercial grade) |

| Solubility | Soluble in DMSO (>50 mM), Methanol, DCM; Low solubility in water |

| pKa (Predicted) | ~5.5–6.0 (Ring Nitrogen), ~8–9 (Exocyclic Amine - conjugate acid) |

Part 2: Health, Safety, and Environment (HSE) Protocol[2]

Safety Directive: Treat 5-Methylisoquinolin-1-amine as a bioactive heterocyclic amine. While specific toxicological data is limited, structural analogs (e.g., 1-aminoisoquinoline) are classified as Irritants.[2]

Hazard Classification (GHS)[2]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 particulate respirator required during weighing of solids.[2] Work within a fume hood.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Double gloving recommended for stock solution preparation.[2]

-

Ocular: Chemical safety goggles.

Decision Tree: Spill & Exposure Response

Figure 1: Immediate response workflow for exposure incidents involving aminoisoquinolines.[1]

Part 3: Preparation & Experimental Protocols

Stock Solution Preparation (Standard: 10 mM in DMSO)

The hydrophobicity of the isoquinoline ring necessitates the use of organic solvents for initial solubilization.[2] DMSO is the preferred vehicle for biological assays.[2]

Protocol:

-

Weighing: Accurately weigh 1.58 mg of 5-Methylisoquinolin-1-amine into a sterile 1.5 mL microcentrifuge tube.

-

Note: Due to potential hygroscopicity, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), sequencing grade (≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

-

Visual Check: Solution should be clear and free of precipitate.

-

-

Storage: Aliquot into light-protective amber vials (20-50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

-

Stability:[1] Stable for 6 months at -20°C.

-

Chemical Synthesis Pathway (Reference Route)

If commercial stock is unavailable, the compound can be synthesized via the Chichibabin Reaction or Nucleophilic Substitution on a halogenated precursor.[2] The substitution route is preferred for higher purity.[2]

Reaction Scheme:

-

Precursor: 1-Chloro-5-methylisoquinoline.[1]

-

Reagent: Ammonia (NH₃) in Ethanol or Methanol (saturated).

-

Conditions: Sealed tube (autoclave), 100–120°C, 12–24 hours.

-

Workup: Evaporate solvent, basify with NaOH (pH > 11), extract with DCM.

Figure 2: Synthetic pathway for generating 5-Methylisoquinolin-1-amine from halogenated precursors.

Quality Control (HPLC Method)

Verify purity before use in sensitive kinase assays (IC₅₀ determination).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.[2]

-

Expected Retention: The amine is polar relative to non-aminated isoquinolines; expect elution early-to-mid gradient depending on pH.[1]

Part 4: Applications in Drug Discovery[1]

Kinase Inhibitor Scaffold Design

5-Methylisoquinolin-1-amine serves as a bioisostere for the adenosine ring of ATP.[1] In ROCK inhibition, the isoquinoline nitrogen accepts a proton from the hinge region backbone (e.g., Met156 in ROCK1), while the exocyclic amine donates a hydrogen bond.[2]

Structure-Activity Relationship (SAR) Logic:

-

C1-Amine: Essential for hinge binding.[1] Modification here usually abolishes activity.[2]

-

C5-Methyl: Provides hydrophobic contact.[1] It can induce a twist in the molecule or fill a specific hydrophobic pocket (gatekeeper residue interaction), potentially improving selectivity against PKA or PKC compared to the unsubstituted analog.[2]

Handling in Biochemical Assays

When using the compound in enzymatic assays (e.g., ADP-Glo, LanthaScreen):

-

DMSO Tolerance: Ensure the final assay concentration of DMSO is <1% (v/v) to prevent enzyme denaturation.[2]

-

Serial Dilution: Perform dilutions in 100% DMSO first, then transfer to the aqueous reaction buffer. Direct dilution into buffer can cause precipitation at high concentrations (>100 µM) due to the "crash-out" effect.[1]

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | Rapid change in polarity; Concentration > Solubility limit.[1][2] | Dilute intermediate steps with buffer containing 5-10% DMSO before final dilution.[1][2] Sonicate.[2] |

| Browning of Solid | Oxidation of the amine group.[2] | Store under Nitrogen/Argon.[2] Recrystallize from Ethanol if degradation is significant.[2] |

| Low Yield in Synthesis | Incomplete amination; Volatility of Ammonia.[1][2] | Use liquid ammonia or higher pressure.[1][2] Ensure sealed vessel integrity. |

| Multiple Peaks (HPLC) | N-oxide formation or dimerization.[1][2] | Check storage conditions. Freshly prepare stock solutions. |

References

-

Science of Synthesis. (2005). Product Class 5: Isoquinolines.[2] Thieme Chemistry. (General synthetic methods for 1-aminoisoquinolines).

-

Liao, C., et al. (2011).[2][3] Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. (Mechanistic insight into aminoisoquinoline binding modes).

-

PubChem. (n.d.).[2] Isoquinolin-1-amine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 5-Methylisoquinolin-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient microwave-assisted protocol for the synthesis of 5-Methylisoquinolin-1-amine derivatives. Isoquinoline and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1] Traditional synthetic methods often require prolonged reaction times and harsh conditions. The application of microwave irradiation significantly accelerates key steps, namely the palladium-catalyzed Buchwald-Hartwig amination, leading to higher yields and purity in a fraction of the time compared to conventional heating methods.[2][3] This guide provides a comprehensive, step-by-step methodology, from the synthesis of the core 5-methylisoquinoline scaffold to the final amination, making it an invaluable resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Isoquinoline Scaffolds and the Advantage of Microwave Synthesis

The isoquinoline nucleus is a fundamental component of numerous natural products, particularly alkaloids like papaverine and morphine, and is a privileged scaffold in medicinal chemistry.[1] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological properties, including potential as anticancer and antimicrobial agents.[4] The development of efficient and sustainable synthetic routes to novel isoquinoline derivatives is therefore of paramount importance.

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical research, offering several distinct advantages over conventional heating methods.[5] These benefits include:

-

Rapid Reaction Times: Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times from hours to minutes.

-

Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, resulting in cleaner reaction profiles and higher isolated yields.

-

Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its reduced energy consumption and often allows for solvent-free or reduced-solvent conditions.

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

This application note leverages these advantages to present a streamlined synthesis of 5-Methylisoquinolin-1-amine derivatives.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-Methylisoquinolin-1-amine derivatives is accomplished through a three-step sequence, with the final key step being a microwave-assisted Buchwald-Hartwig amination. The overall strategy is outlined below:

Caption: Overall synthetic workflow for 5-Methylisoquinolin-1-amine derivatives.

Experimental Protocols

Step 1: Synthesis of 5-Methylisoquinoline

The 5-methylisoquinoline core is synthesized via a Bischler-Napieralski reaction followed by oxidation.

3.1.1. Part A: N-(2-(m-tolyl)ethyl)formamide

-

To a solution of 2-(m-tolyl)ethan-1-amine (1 equivalent) in a suitable solvent such as toluene, add formyl chloride (1.1 equivalents) dropwise at 0 °C in the presence of a base (e.g., triethylamine, 1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(m-tolyl)ethyl)formamide, which can be used in the next step without further purification.

3.1.2. Part B: 5-Methyl-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is a classic method for the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines.[6][7]

-

To the crude N-(2-(m-tolyl)ethyl)formamide (1 equivalent), add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 equivalents) or phosphoryl chloride (POCl₃, 2 equivalents) in an appropriate solvent like toluene or acetonitrile.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours. Monitor the reaction by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate to give the crude 5-Methyl-3,4-dihydroisoquinoline.

3.1.3. Part C: 5-Methylisoquinoline

The synthesized 3,4-dihydroisoquinoline is then aromatized to the corresponding isoquinoline.

-

Dissolve the crude 5-Methyl-3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene).

-

Add a dehydrogenating agent such as palladium on carbon (Pd/C, 10 mol%).

-

Heat the mixture to reflux for 12-24 hours.

-

After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain pure 5-Methylisoquinoline.

Step 2: Synthesis of 1-Chloro-5-methylisoquinoline

The key intermediate for the amination reaction is prepared by chlorination of the isoquinoline N-oxide.

3.2.1. Part A: 5-Methylisoquinoline N-oxide

-

Dissolve 5-Methylisoquinoline (1 equivalent) in a suitable solvent like dichloromethane or chloroform.

-

Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Extract the aqueous layer with the organic solvent, dry the combined organic layers, and concentrate to yield the 5-Methylisoquinoline N-oxide.

3.2.2. Part B: 1-Chloro-5-methylisoquinoline

The conversion of the N-oxide to the 1-chloro derivative is a well-established procedure.[8]

-

To the crude 5-Methylisoquinoline N-oxide (1 equivalent), add phosphoryl chloride (POCl₃, 5-10 equivalents) slowly at 0 °C.

-

Heat the reaction mixture to 100-110 °C and stir for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate. Purify the crude product by column chromatography to afford pure 1-Chloro-5-methylisoquinoline.

Step 3: Microwave-Assisted Synthesis of 5-Methylisoquinolin-1-amine Derivatives

The final step is a palladium-catalyzed Buchwald-Hartwig amination performed under microwave irradiation. This reaction is highly efficient for the formation of C-N bonds.[9][10]

Caption: Workflow for the microwave-assisted amination step.

Protocol:

-

In a 10 mL microwave vial equipped with a magnetic stir bar, add 1-Chloro-5-methylisoquinoline (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base, for instance, Cs₂CO₃ or K₃PO₄ (2 equivalents).

-

Add a high-boiling point solvent that couples well with microwaves, such as dioxane, DMF, or toluene (3-5 mL).

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of a dedicated microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 120-160 °C) for a specified time (usually 15-60 minutes). The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Methylisoquinolin-1-amine derivative.

Table 1: Representative Reaction Conditions for Microwave-Assisted Amination

| Entry | Amine (R-NH₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 150 | 30 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ | Toluene | 140 | 45 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 150 | 25 | 88-96 |

| 4 | n-Butylamine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ | DMF | 160 | 20 | 75-85 |

Yields are typical and may vary depending on the specific substrate and reaction scale.

Purification and Characterization

The final products should be purified by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure and purity of the synthesized 5-Methylisoquinolin-1-amine derivatives should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the amine moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 5-Methylisoquinolin-1-amine derivatives. The use of microwave irradiation significantly accelerates the key amination step, offering a time- and resource-efficient alternative to conventional synthetic methods. This methodology is expected to be a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

- Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.

- Srinivasan, N., & Ganesan, A. (2003). The Bischler–Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 209-224). John Wiley & Sons, Inc.

- Lenz, G. R. (1978). The Bischler-Napieralski reaction. Synthesis, 1978(7), 489-518.

- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.

- Lin, X. L., Yu, Y., Zhang, L., Leng, L. J., Xiao, D. R., Cai, T., & Luo, Q. L. (2022). Switchable synthesis of 1, 4-bridged dihydroisoquinoline-3-ones and isoquinoline-1, 3, 4-triones through radical oxidation of isoquinolinium salts with phenyliodine (III) diacetate. Organic & Biomolecular Chemistry, 20(30), 5966-5971.

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

- Al-dujaili, A. H., Al-Mugdadi, S. F., & Al-Zoubi, R. M. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(21), 5085.

-

Prado Gonjal, J. (2021, November 23). Microwave-assisted synthesis: a fast, efficient and sustainable approach [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.

- Czollner, L., Fröhlich, J., & Kappe, C. O. (2014). New Derivatives of 3, 4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15624-15647.

- An, G., Kim, H., Rhee, H., & Ko, S. (2011). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

-

ChemSynthesis. (2024). 5-methylisoquinoline. Retrieved from [Link]

- Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 29(2), 329–333.

- Corona-Becerril, D., Ordóñez-Hernández, J., Rojas-Lima, S., & Corona, D. (2019). Unexpected PF6 Anion Metathesis during the Bischler–Napieralski Reaction: Synthesis of 3, 4-Dihydroisoquinoline Hexafluorophosphates and Their Tetrahydroisoquinoline Related Alkaloids. ACS omega, 4(7), 12564-12573.

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

- Caddick, S., & Fitzmaurice, R. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts, 2008(11), 1153-1153.

- Barata-Vallejo, S., & Postigo, A. (2022). Oxidative α-Functionalization of 1, 2, 3, 4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3, 4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13547-13562.

- Yang, Y., & Buchwald, S. L. (2013). Methods for preparing isoquinolines. U.S.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(45), 10839-10848.

- Jackson, A., & Sasse, W. H. F. (1962). Synthesis of derivatives of quinoline. Journal of the Chemical Society (Resumed), 387-391.

- Li, X., & Zhang, Y. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.

- Kruschel, C., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4760.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. organicreactions.org [organicreactions.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Notes and Protocols for Fluorescent Labeling Using 5-Methylisoquinolin-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the fluorescent labeling of biomolecules using 5-Methylisoquinolin-1-amine. As 5-Methylisoquinolin-1-amine in its native form is not reactive towards common biological functional groups, this guide first details a robust protocol for its chemical activation into a highly reactive isothiocyanate derivative, 5-Methylisoquinolin-1-isothiocyanate (5-MIQ-ITC). Subsequently, detailed step-by-step protocols for the conjugation of 5-MIQ-ITC to proteins are presented, followed by methods for the purification of the labeled conjugate and the determination of the degree of labeling. The causality behind experimental choices is explained to empower researchers to optimize these protocols for their specific applications.

Introduction: The Potential of Isoquinoline Scaffolds in Fluorescent Labeling

The isoquinoline core is a privileged structure in medicinal chemistry and has been explored for its fluorescent properties.[1][2] Derivatives of isoquinoline can exhibit fluorescence in the blue to green region of the visible spectrum, making them attractive candidates for the development of novel fluorophores for biological imaging and assays.[3][4] 5-Methylisoquinolin-1-amine is a readily available starting material that, upon appropriate chemical modification, can be transformed into a potent fluorescent probe for labeling biomolecules.

This guide addresses the need for a practical protocol to utilize 5-Methylisoquinolin-1-amine in bioconjugation by proposing its conversion to an amine-reactive isothiocyanate. The isothiocyanate functional group is well-established for its efficient and specific reaction with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable thiourea linkages.[5][6]

Activation of 5-Methylisoquinolin-1-amine: Synthesis of 5-Methylisoquinolin-1-isothiocyanate (5-MIQ-ITC)